CB1 Receptor Affinity vs. WIN 55,212-2 in Standard Binding Assay
In a direct head-to-head comparison using rat brain membrane preparations, 1-(4-Indol-1-ylbutyl)indole (identified as 'compound 5') demonstrated a CB1 receptor affinity comparable to the prototypical AAI ligand WIN 55,212-2 [1]. This establishes its utility as a research tool where a potent AAI agonist is required, while avoiding the off-target interactions associated with WIN 55,212-2 [2].
| Evidence Dimension | CB1 receptor binding affinity |
|---|---|
| Target Compound Data | Comparable to WIN 55,212-2 |
| Comparator Or Baseline | WIN 55,212-2 |
| Quantified Difference | Comparable affinity; exact Ki values not reported in abstract |
| Conditions | Receptor binding assay using rat brain membranes [1] |
Why This Matters
This confirms that 1-(4-Indol-1-ylbutyl)indole is a valid alternative to WIN 55,212-2 for CB1 receptor studies, but with a potentially cleaner pharmacological profile, which is crucial for experiments where WIN 55,212-2's promiscuity is a confounder.
- [1] Mazzoni O, Diurno MV, di Bosco AM, Novellino E, Grieco P, Esposito G, Bertamino A, Calignano A, Russo R. Synthesis and pharmacological evaluation of analogs of indole-based cannabimimetic agents. Chem Biol Drug Des. 2010 Jan;75(1):106-14. View Source
- [2] Manera C, Tuccinardi T, Martinelli A. Indoles and related compounds as cannabinoid ligands. Mini Rev Med Chem. 2008 Apr;8(4):370-87. View Source
